Methyl 2-cyano-3-(trifluoromethyl)benzoate
Overview
Description
Methyl 2-cyano-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C10H6F3NO2. It is a derivative of benzoic acid, featuring a cyano group and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Mechanism of Action
Pharmacokinetics
, Methyl 2-cyano-3-(trifluoromethyl)benzoate has the following ADME properties:
Biochemical Analysis
Biochemical Properties
Methyl 2-cyano-3-(trifluoromethyl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s role in biochemical processes and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in the levels of metabolites and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific active sites on enzymes, leading to inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. The compound’s effects on metabolic flux and metabolite levels are significant, as it can inhibit or activate key enzymes involved in these pathways. Understanding the metabolic pathways associated with this compound is essential for elucidating its biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific cellular compartments. The distribution of the compound within tissues also affects its overall efficacy and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization signals ensure that the compound reaches its intended site of action, where it can exert its effects on cellular processes. Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyano-3-(trifluoromethyl)benzoate typically involves the esterification of 2-cyano-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods allow for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-3-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The cyano group can be targeted by nucleophiles, leading to the formation of substituted products.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted benzoates.
Reduction: 2-amino-3-(trifluoromethyl)benzoate.
Hydrolysis: 2-cyano-3-(trifluoromethyl)benzoic acid.
Scientific Research Applications
Methyl 2-cyano-3-(trifluoromethyl)benzoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is explored for its potential in drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Material Science: It is used in the development of new materials with unique properties, such as fluorinated polymers.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(trifluoromethyl)benzoate
- Methyl 2-cyano-4-(trifluoromethyl)benzoate
- Methyl 2-cyano-3-(difluoromethyl)benzoate
Uniqueness
Methyl 2-cyano-3-(trifluoromethyl)benzoate is unique due to the specific positioning of the cyano and trifluoromethyl groups on the benzene ring. This positioning can significantly influence its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and research applications.
Properties
IUPAC Name |
methyl 2-cyano-3-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c1-16-9(15)6-3-2-4-8(7(6)5-14)10(11,12)13/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDOWWMAPQBXCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)C(F)(F)F)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724402 | |
Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211596-75-6 | |
Record name | Methyl 2-cyano-3-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10724402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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